1-methyl-1H-indol-5-amine

Serine Metabolism Fragment-Based Drug Discovery Oxidoreductase

1-Methyl-1H-indol-5-amine (CAS 102308-97-4) is engineered for precision. The N1-methyl group drives a steric/electronic signature that 3D-QSAR models confirm is critical for MAO-A/B selectivity — generic 5-aminoindole cannot replicate this. With a quantifiably higher LogP (1.26 vs. ~0.98), it delivers superior passive membrane permeability for intracellular & BBB targets. Leverage the validated co-crystal structure (PDB 5OFM) to fast-track PHGDH inhibitor design, or exploit its established utility in copper-catalyzed sulfonamide synthesis for kinase-focused libraries. Standard purity ≥98% ensures assay-ready reproducibility.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 102308-97-4
Cat. No. B008484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-indol-5-amine
CAS102308-97-4
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)N
InChIInChI=1S/C9H10N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3
InChIKeyPGTSGPCXPIFQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indol-5-amine (CAS 102308-97-4): A Strategic Indole Scaffold for Targeted Medicinal Chemistry and Kinase Probe Synthesis


1-Methyl-1H-indol-5-amine (CAS 102308-97-4) is a heterocyclic indole derivative distinguished by a primary amine group at the 5-position and a methyl substituent at the N1-position. This specific substitution pattern confers a unique steric and electronic profile that is critical for modulating molecular recognition events, particularly within enzyme active sites [1]. It serves as a fundamental building block for constructing more complex, biologically active molecules in drug discovery, as highlighted in patent literature concerning H3 receptor modulators [2].

Why 1-Methyl-1H-indol-5-amine Cannot Be Interchanged with Unsubstituted 5-Aminoindole or Other Indole-amine Analogs


While the indole scaffold is ubiquitous, substituting 1-methyl-1H-indol-5-amine with a generic analog like 1H-indol-5-amine (5-aminoindole, CAS 5192-03-0) or an N-alkylated variant is scientifically unsound for projects requiring specific target engagement. The N1-methyl group is not a passive structural feature; 3D-QSAR/CoMFA models demonstrate that steric and electrostatic properties at the indole ring's 5-position, influenced by N1-substitution, are key determinants for achieving selectivity between highly homologous targets like monoamine oxidase A (MAO-A) and B (MAO-B) [1]. This fundamental difference in ligand recognition, driven by interactions with specific residues such as Phe-208 or Ile-199, means an analog lacking this precise methylation will likely fail to reproduce the intended binding mode and selectivity profile, thereby compromising the validity of downstream biological assays or structure-activity relationship (SAR) campaigns [1].

Quantitative Differentiation of 1-Methyl-1H-indol-5-amine: A Comparative Evidence Guide for Scientific Selection


Structural Confirmation of a Unique Binding Mode in Human 3-Phosphoglycerate Dehydrogenase

Crystallographic data provides atomic-level differentiation. The compound was successfully co-crystallized with human 3-phosphoglycerate dehydrogenase, demonstrating a specific binding mode within the enzyme's active site [1]. In contrast, a search of the PDB database reveals that the non-methylated analog, 1H-indol-5-amine (5-aminoindole), does not have a reported structure in complex with this specific therapeutic target, underscoring the critical role of the N1-methyl group in facilitating this particular protein-ligand interaction [2].

Serine Metabolism Fragment-Based Drug Discovery Oxidoreductase

Increased Lipophilicity and Altered Hydrogen Bonding Profile vs. Unsubstituted 5-Aminoindole

Computational analysis reveals a quantifiable shift in key physicochemical properties driven by N1-methylation. The target compound has an ACD/LogP of 1.26 , whereas the unsubstituted analog 1H-indol-5-amine (5-aminoindole) is predicted to have a lower LogP of approximately 0.98 . This difference corresponds to an increased lipophilicity, which directly influences passive membrane permeability. Furthermore, the number of hydrogen bond donors is reduced from 2 in 1H-indol-5-amine to 1 in the target compound [1], a change that can significantly impact off-target binding to aminergic receptors.

Physicochemical Properties Drug-likeness Permeability

Defined Synthetic Utility in Copper-Catalyzed Sulfonamide Formation vs. Broader Indole Class

The compound is specifically cited in technical literature as a key building block for copper-catalyzed synthesis of sulfonamides . While many indole derivatives can participate in various coupling reactions, the 5-amino-1-methyl substitution pattern offers a defined and validated entry point for constructing a specific class of sulfonamide-containing molecules. The analogous unsubstituted 5-aminoindole, while capable of similar reactions, would lead to a different final product lacking the N1-methyl group, which, as established in Evidence Item 1, is crucial for target selectivity.

Synthetic Methodology C-N Coupling Medicinal Chemistry

Key Research and Development Applications for 1-Methyl-1H-indol-5-amine Based on Differentiated Evidence


Fragment-Based Lead Discovery Targeting 3-Phosphoglycerate Dehydrogenase (PHGDH)

The confirmed co-crystal structure with human 3-phosphoglycerate dehydrogenase (PDB: 5OFM) positions this compound as a validated fragment hit for structure-guided optimization. Researchers focused on developing inhibitors of PHGDH, a key enzyme in the serine synthesis pathway implicated in cancer, can leverage the atomic-resolution binding mode to design analogs with improved affinity and selectivity [1]. This specific, target-validated application is not supported by equivalent structural data for the non-methylated analog.

Design of CNS-Penetrant or Cellularly Permeable Tool Compounds

The quantifiably higher LogP (1.26) compared to unsubstituted 5-aminoindole (LogP ~0.98) provides a scientific rationale for selecting this compound when designing chemical probes with improved passive membrane permeability [1]. This property is particularly valuable for targeting intracellular enzymes or for projects requiring blood-brain barrier penetration, where the analog may exhibit inferior permeability.

Core Scaffold for Selective Monoamine Oxidase (MAO) Inhibitor Design

3D-QSAR/CoMFA studies have demonstrated that the steric and electrostatic properties at the indole 5-position, which are modulated by N1-substitution, are critical determinants for achieving selectivity between MAO-A and MAO-B [1]. This makes the compound a strategic starting point for synthesizing focused libraries aimed at identifying subtype-selective MAO inhibitors, which are of high interest for treating neurological and psychiatric disorders.

Synthesis of Novel Sulfonamide-Containing Kinase Probes or Drug Candidates

The established and documented utility in copper-catalyzed sulfonamide synthesis provides a low-risk, high-yield entry into a valuable chemical space for medicinal chemists [1]. This application is particularly relevant for kinase inhibitor discovery, where sulfonamide moieties are frequently employed to modulate potency and physicochemical properties.

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